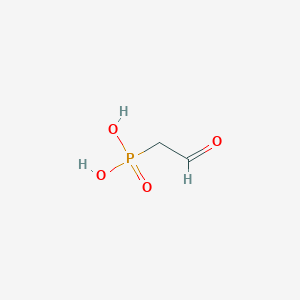

Phosphonoacetaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

16051-76-6 |

|---|---|

Molecular Formula |

C2H5O4P |

Molecular Weight |

124.03 g/mol |

IUPAC Name |

2-oxoethylphosphonic acid |

InChI |

InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6) |

InChI Key |

YEMKIGUKNDOZEG-UHFFFAOYSA-N |

SMILES |

C(C=O)P(=O)(O)O |

Canonical SMILES |

C(C=O)P(=O)(O)O |

Other CAS No. |

16051-76-6 |

Synonyms |

2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Phosphonoacetaldehyde in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonoacetaldehyde (PnAA) is a pivotal intermediate in the microbial metabolism of phosphonates, a diverse class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Its discovery and the elucidation of its metabolic pathways have been crucial in understanding microbial strategies for phosphorus acquisition and the biosynthesis of bioactive phosphonate (B1237965) natural products. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and degradation of PnAA in microorganisms. It details the key enzymatic reactions, summarizes quantitative data on enzyme kinetics, and presents structured experimental protocols for the isolation and analysis of this important metabolite. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and natural product discovery.

Introduction

Phosphonates are a significant class of natural products that play diverse roles in microbial physiology, from structural components of membranes to potent antibiotics and herbicides.[1][2] The biosynthesis and degradation of these compounds involve unique enzymatic transformations, with phosphonoacetaldehyde (PnAA) emerging as a central metabolic intermediate.[1][2] The discovery of PnAA and the subsequent characterization of its metabolic pathways have provided profound insights into the biogeochemical cycling of phosphorus and have opened avenues for the discovery and development of new therapeutic agents.

This guide will delve into the core aspects of PnAA metabolism in microorganisms, with a focus on its discovery, the key enzymes involved in its formation and breakdown, and practical methodologies for its isolation and characterization.

Discovery and Key Microorganisms

The initial identification of phosphonoacetaldehyde as a metabolic intermediate was a landmark in understanding phosphonate degradation. Early studies on Bacillus cereus demonstrated the conversion of 2-aminoethylphosphonate (2-AEP), a widely distributed natural phosphonate, into PnAA.[3] This discovery was pivotal as it established a key step in the mineralization of organophosphonates, allowing microorganisms to utilize these stable compounds as a phosphorus source. Subsequent research has identified PnAA metabolism in a wide range of bacteria, including species of Pseudomonas, Streptomyces, and various marine microorganisms.[4][5]

Biochemical Pathways Involving Phosphonoacetaldehyde

Phosphonoacetaldehyde is strategically positioned at the crossroads of phosphonate biosynthesis and catabolism. Its formation and consumption are catalyzed by a specific set of enzymes that are tightly regulated within the microbial cell.

Biosynthesis of Phosphonoacetaldehyde

The biosynthesis of PnAA is a critical step in the production of various phosphonate-containing natural products. The pathway typically initiates from the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP).

The key enzymes involved in the biosynthesis of PnAA are:

-

Phosphoenolpyruvate phosphomutase (PepM): This enzyme catalyzes the intramolecular rearrangement of PEP to phosphonopyruvate (B1221233) (PnPy), forming the characteristic C-P bond.[6]

-

Phosphonopyruvate decarboxylase (Ppd): PnPy is then decarboxylated by Ppd to yield phosphonoacetaldehyde.[6] This two-step conversion from a central metabolite highlights the specialized nature of phosphonate biosynthesis.

Figure 1: Biosynthesis of Phosphonoacetaldehyde.

Degradation of Phosphonoacetaldehyde

Microorganisms have evolved efficient pathways to degrade phosphonates, liberating inorganic phosphate (B84403) that can be assimilated. PnAA is a central intermediate in the degradation of 2-AEP, one of the most abundant natural phosphonates.

The primary pathway for PnAA degradation involves:

-

2-Aminoethylphosphonate:pyruvate aminotransferase (PhnW): This enzyme catalyzes the transamination of 2-AEP to produce PnAA and L-alanine.[5]

-

Phosphonoacetaldehyde hydrolase (PhnX) (also known as phosphonatase): PhnX then cleaves the C-P bond of PnAA to yield acetaldehyde (B116499) and inorganic phosphate (Pi).[5]

An alternative degradation pathway has also been identified in some bacteria:

-

Phosphonoacetaldehyde dehydrogenase (PhnY): In this pathway, PnAA is first oxidized by PhnY to phosphonoacetate.[1]

-

Phosphonoacetate hydrolase (PhnA): Phosphonoacetate is subsequently hydrolyzed by PhnA to acetate (B1210297) and inorganic phosphate.[1]

Figure 2: Degradation pathways of Phosphonoacetaldehyde.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in phosphonoacetaldehyde metabolism. This information is critical for understanding the efficiency of these pathways and for designing experiments for metabolic engineering and drug discovery.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Phosphonoacetaldehyde Hydrolase (PhnX) | Bacillus cereus | Phosphonoacetaldehyde | 0.13 ± 0.02 | 15.0 ± 1.0 | [7] |

| Phosphonoacetaldehyde Hydrolase (PhnX) | Salmonella typhimurium | Phosphonoacetaldehyde | 0.25 ± 0.03 | 25.0 ± 2.0 | [7] |

| Phosphonoacetaldehyde Dehydrogenase (PhnY) | Sinorhizobium meliloti | Phosphonoacetaldehyde | 0.0032 ± 0.0007 | 2.2 ± 0.1 | [1] |

| 2-AEP:pyruvate aminotransferase (PhnW) | Pseudomonas putida | 2-Aminoethylphosphonate | 3.2 ± 0.2 | 15.5 ± 0.3 | [5] |

Table 1: Kinetic Parameters of Key Enzymes in Phosphonoacetaldehyde Metabolism

| Microorganism | Condition | PnAA Production/Utilization | Method | Reference |

| Pseudomonas putida BIRD-1 | Growth on 2-AEP as sole C, N, or P source | Implied utilization | Growth curves and proteomics | [5] |

| Streptomyces hygroscopicus | Fermentation for Rapamycin (B549165) production | Potential for PnAA as intermediate | HPLC analysis of final product | [8] |

| Pseudomonas putida | Growth on glyphosate | Implied utilization of phosphonates | Growth curves | [9] |

Table 2: Examples of Microorganisms Involved in Phosphonoacetaldehyde Metabolism (Note: Direct quantitative data on PnAA concentrations in these studies is limited; the table reflects the context of PnAA metabolism.)

Experimental Protocols

The isolation and analysis of phosphonoacetaldehyde from microbial cultures require careful handling due to its potential instability. The following protocols provide a general framework that can be adapted based on the specific microorganism and experimental goals.

Protocol 1: General Procedure for Extraction of Phosphonoacetaldehyde from Microbial Culture

This protocol outlines a general method for the extraction of PnAA from bacterial cells and culture broth.

Materials:

-

Bacterial culture grown under conditions expected to produce PnAA.

-

Centrifuge and centrifuge tubes.

-

Ice bath.

-

Extraction solvent (e.g., cold methanol, ethanol, or a chloroform/methanol/water mixture).

-

Rotary evaporator or vacuum concentrator.

-

Syringe filters (0.22 µm).

Procedure:

-

Harvesting Cells: Centrifuge the microbial culture (e.g., 5,000 x g for 15 minutes at 4°C) to separate the cell pellet from the supernatant.

-

Supernatant Extraction: Carefully decant the supernatant. For extracellular PnAA analysis, the supernatant can be directly processed or extracted. A common method is liquid-liquid extraction with a solvent like ethyl acetate, though for a polar compound like PnAA, direct analysis after filtration might be more appropriate.[10]

-

Cell Pellet Extraction: Resuspend the cell pellet in a small volume of cold extraction solvent. The choice of solvent is critical and may need optimization. A common approach for polar metabolites is extraction with cold 80% methanol.

-

Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as sonication, bead beating, or freeze-thaw cycles, all performed on ice to minimize degradation.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Concentration: Transfer the clarified supernatant (and the processed culture supernatant if being analyzed separately) to a new tube and concentrate it using a rotary evaporator or a vacuum concentrator at a low temperature.

-

Final Preparation: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., ultrapure water or the initial mobile phase for chromatography). Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.

Figure 3: General workflow for the extraction of PnAA.

Protocol 2: Purification of Phosphonoacetaldehyde using Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a powerful technique for purifying charged molecules like phosphonoacetaldehyde from complex mixtures.

Materials:

-

Crude PnAA extract (from Protocol 1).

-

Ion-exchange chromatography system (e.g., FPLC or HPLC).

-

Anion exchange column (e.g., a quaternary ammonium-based resin).

-

Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Elution buffer (e.g., 20 mM Tris-HCl, pH 7.5, with a gradient of 0-1 M NaCl).

-

Fraction collector.

Procedure:

-

Column Equilibration: Equilibrate the anion exchange column with several column volumes of equilibration buffer until the baseline conductivity is stable.

-

Sample Loading: Load the filtered crude extract onto the equilibrated column.

-

Washing: Wash the column with equilibration buffer to remove unbound and weakly bound contaminants.

-

Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer). Phosphonoacetaldehyde, being negatively charged due to the phosphonate group, will elute at a specific salt concentration.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis of Fractions: Analyze the collected fractions for the presence of PnAA using a suitable analytical method (e.g., LC-MS or a specific enzyme assay).

-

Pooling and Desalting: Pool the fractions containing pure PnAA. If necessary, desalt the pooled fractions using dialysis or a desalting column.

Protocol 3: Quantification of Phosphonoacetaldehyde by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of PnAA.

Materials:

-

Purified PnAA sample or crude extract.

-

LC-MS system (e.g., a UPLC coupled to a triple quadrupole or high-resolution mass spectrometer).

-

Reversed-phase C18 column or a HILIC column suitable for polar compounds.

-

Mobile phase A (e.g., 0.1% formic acid in water).

-

Mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Phosphonoacetaldehyde standard for calibration curve.

Procedure:

-

Sample Preparation: Prepare the sample as described in Protocol 1.

-

Chromatographic Separation: Inject the sample onto the LC system. Separate the components using a suitable gradient of mobile phase A and B. A HILIC column may provide better retention for the polar PnAA.

-

Mass Spectrometric Detection: Detect PnAA using the mass spectrometer in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z). For enhanced specificity and sensitivity, use tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

Quantification: Generate a standard curve using known concentrations of a PnAA standard. Quantify the amount of PnAA in the sample by comparing its peak area to the standard curve.

Protocol 4: Derivatization of Phosphonoacetaldehyde for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the polar and non-volatile PnAA needs to be derivatized to increase its volatility.

Materials:

-

Dried PnAA extract.

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a hydroxylamine (B1172632) reagent followed by silylation).[1][11]

-

Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heating block or oven.

-

GC-MS system with a suitable column (e.g., a non-polar or medium-polarity column).

Procedure:

-

Derivatization Reaction: To the dried extract, add the derivatization reagent and anhydrous solvent. For silylation with BSTFA, a common procedure is to incubate the mixture at 60-70°C for 30-60 minutes.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separation and Detection: Separate the derivatized PnAA from other components on the GC column using a suitable temperature program. Detect the derivatized compound using the mass spectrometer.

-

Identification: Identify the derivatized PnAA based on its retention time and mass spectrum, comparing it to a derivatized standard if available.

Conclusion

The discovery and ongoing study of phosphonoacetaldehyde in microorganisms have been instrumental in advancing our understanding of phosphonate metabolism and its ecological significance. The intricate enzymatic pathways for its synthesis and degradation underscore the metabolic versatility of microbes in scavenging essential nutrients from their environment. The experimental protocols and quantitative data presented in this guide offer a practical framework for researchers to further investigate PnAA and its role in microbial physiology and biochemistry. Continued research in this area holds the promise of uncovering novel enzymes, metabolic pathways, and bioactive compounds with potential applications in medicine, agriculture, and biotechnology.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The identification of 2-phosphonoacetaldehyde as an intermediate in the degradation of 2-aminoethylphosphonate by Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opus.govst.edu [opus.govst.edu]

- 5. 2‐Aminoethylphosphonate utilization in Pseudomonas putida BIRD‐1 is controlled by multiple master regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phosphonoacetaldehyde (CAS 16051-76-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonoacetaldehyde, with CAS number 16051-76-6, is a key intermediate in the biosynthesis and degradation of phosphonates—a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Its structural similarity to acetaldehyde (B116499) and its role in crucial metabolic pathways make it a molecule of significant interest in biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological roles, and safety considerations of phosphonoacetaldehyde, supported by experimental data and pathway visualizations.

Chemical and Physical Properties

Phosphonoacetaldehyde, systematically named (2-oxoethyl)phosphonic acid, is a phosphonic acid derivative of acetaldehyde.[1] Its chemical structure consists of an aldehyde functional group attached to a methylene (B1212753) bridge, which is in turn bonded to a phosphonic acid moiety.

Table 1: General and Physicochemical Properties of Phosphonoacetaldehyde

| Property | Value | Source |

| CAS Number | 16051-76-6 | [1] |

| Molecular Formula | C₂H₅O₄P | [1] |

| Molecular Weight | 124.03 g/mol | [1] |

| IUPAC Name | (2-oxoethyl)phosphonic acid | [1] |

| Synonyms | 2-Phosphonoacetaldehyde, Acetylphosphonate | [1] |

| Density | 1.589 g/cm³ (Predicted) | [2] |

| Boiling Point | 350 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 165.5 °C (Predicted) | [2] |

| Refractive Index | 1.461 (Predicted) | [2] |

| Vapor Pressure | 7.78E-06 mmHg at 25°C (Predicted) | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for phosphonoacetaldehyde is not extensively published. However, based on the known structure and general principles of spectroscopy for phosphonates, the following characteristics can be anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals for the aldehydic proton and the methylene protons. The aldehydic proton would appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons would appear as a doublet of doublets due to coupling with both the aldehydic proton and the phosphorus atom.

-

¹³C NMR: Two signals would be expected: one for the carbonyl carbon of the aldehyde and another for the methylene carbon. Both signals would exhibit coupling to the phosphorus atom.

-

³¹P NMR: A single resonance would be expected, likely with proton coupling, appearing as a triplet. The chemical shift would be in the typical range for alkylphosphonates.[3][4][5]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of phosphonoacetaldehyde would be characterized by absorption bands corresponding to its functional groups:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the phosphonic acid group.[6]

-

C=O stretch: A strong absorption around 1720-1740 cm⁻¹ for the aldehyde carbonyl group.

-

P=O stretch: A strong band in the range of 1200-1300 cm⁻¹.

-

P-O-H and C-P stretches: Multiple bands in the fingerprint region.

2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the aldehyde group, water, and portions of the phosphonic acid moiety. Electrospray ionization (ESI) mass spectrometry has been used to detect covalent intermediates of enzymes with phosphonoacetaldehyde.[7]

Synthesis

Phosphonoacetaldehyde can be synthesized through both chemical and enzymatic methods.

3.1. Chemical Synthesis

While a specific, detailed protocol for the chemical synthesis of phosphonoacetaldehyde is not widely available, general methods for the synthesis of α-oxo phosphonates can be adapted. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with a halo-aldehyde or its protected form.[8] Subsequent hydrolysis of the resulting phosphonate (B1237965) ester would yield phosphonoacetaldehyde.

3.2. Enzymatic Synthesis

A well-documented method for the synthesis of radiolabeled phosphonoacetaldehyde involves a three-enzyme system. This method is particularly useful for producing tracers for metabolic and mechanistic studies.

Experimental Protocol: Enzymatic Synthesis of [¹⁴C]-Phosphonoacetaldehyde

Materials:

-

[2-¹⁴C]pyruvate

-

ATP (Adenosine triphosphate)

-

Inorganic phosphate (B84403) (Pi)

-

Pyruvate phosphate dikinase (PPDK)

-

Inorganic pyrophosphatase

-

Phosphoenolpyruvate (PEP) mutase

-

Phosphonopyruvate (B1221233) decarboxylase

-

Reaction buffer (e.g., 50 mM K⁺Hepes, pH 7.5)

-

MgCl₂

-

Thiamine (B1217682) diphosphate

Procedure:

-

Synthesis of [2-¹⁴C]PEP:

-

Incubate [2-¹⁴C]pyruvate with ATP, Pi, PPDK, and inorganic pyrophosphatase. The pyrophosphatase drives the reaction towards PEP formation by hydrolyzing the pyrophosphate byproduct.

-

Purify the resulting [2-¹⁴C]PEP using an appropriate chromatographic method (e.g., DEAE Sepharose column).

-

-

Conversion to [1-¹⁴C]Phosphonoacetaldehyde:

-

Incubate the purified [2-¹⁴C]PEP with PEP mutase and phosphonopyruvate decarboxylase in a reaction buffer containing MgCl₂ and thiamine diphosphate.

-

The reaction proceeds via the formation of phosphonopyruvate, which is then decarboxylated to phosphonoacetaldehyde.

-

The enzymes can be removed by ultrafiltration.

-

The workflow for this enzymatic synthesis is illustrated in the following diagram.

References

- 1. Phosphonoacetaldehyde | C2H5O4P | CID 490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phosphonoacetaldehyde | CAS#:16051-76-6 | Chemsrc [chemsrc.com]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Structure and function of phosphonoacetaldehyde dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethyl (2-amino-2-oxoethyl)phosphonate | 5464-68-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Phosphonoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonoacetaldehyde is a key metabolic intermediate in the biosynthesis and degradation of phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Its unique structural features, combining an aldehyde functionality with a phosphonic acid moiety, make it a molecule of significant interest in biochemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological significance of phosphonoacetaldehyde. It includes detailed tables of its physicochemical properties, experimental protocols for its synthesis and enzymatic analysis, and diagrams of its key metabolic pathways.

Molecular Structure and Physicochemical Properties

Phosphonoacetaldehyde, with the chemical formula C₂H₅O₄P, is a phosphonic acid analog of acetaldehyde (B116499). The presence of the phosphonic acid group, a bioisostere of the phosphate (B84403) group, imparts unique chemical and biological properties to the molecule.[1][2]

Structural Information

| Identifier | Value |

| IUPAC Name | (2-Oxoethyl)phosphonic acid[2] |

| CAS Number | 16051-76-6[2] |

| Molecular Formula | C₂H₅O₄P[2] |

| Molecular Weight | 124.03 g/mol [2] |

| SMILES | O=CCP(O)(O)=O[3] |

| InChI | InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)[3] |

Physicochemical Data

A summary of the available physicochemical data for phosphonoacetaldehyde is presented below. It is important to note that experimental data for some properties are limited, and some values are estimated based on related compounds.

| Property | Value | Reference |

| Density | 1.589 g/cm³ | |

| Boiling Point | 350 °C at 760 mmHg | |

| Flash Point | 165.5 °C | |

| Vapor Pressure | 7.78E-06 mmHg at 25°C | |

| Refractive Index | 1.461 | |

| pKa₁ | ~1.1 - 2.3 (estimated) | [4] |

| pKa₂ | ~5.3 - 8.05 (estimated) | [4][5][6] |

Note: pKa values are estimated based on general values for phosphonic acids. The first pKa corresponds to the first deprotonation of the phosphonic acid group, and the second pKa to the second deprotonation. At a physiological pH of 7.3, the monovalent anion, phosphonoacetaldehyde(1-), is the major species.[1]

Spectroscopic Data

-

¹H NMR: An aldehydic proton (CHO) would appear significantly downfield (around 9-10 ppm). The methylene (B1212753) protons (CH₂) adjacent to the phosphonate (B1237965) group would likely appear as a doublet of triplets due to coupling with both the phosphorus atom and the aldehydic proton.

-

¹³C NMR: The carbonyl carbon of the aldehyde would have a chemical shift in the range of 190-200 ppm. The methylene carbon attached to the phosphorus would show a characteristic splitting due to C-P coupling.

-

³¹P NMR: A single resonance is expected in the phosphonate region of the spectrum.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 124 would be expected, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the aldehyde, P=O stretch, P-O-H, and C-P bonds.

Chemical Synthesis

While enzymatic synthesis of radiolabeled phosphonoacetaldehyde is well-documented, a general chemical synthesis can be achieved through the hydrolysis of a protected precursor, such as a diethyl acetal (B89532).

General Chemical Synthesis Protocol: Hydrolysis of Diethyl 2-(Diethoxyphosphoryl)acetaldehyde Diethyl Acetal

This protocol is a general guideline based on standard organic chemistry procedures for the deprotection of acetals.

Materials:

-

Diethyl 2-(diethoxyphosphoryl)acetaldehyde diethyl acetal

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Organic solvent (e.g., dichloromethane (B109758) or ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve diethyl 2-(diethoxyphosphoryl)acetaldehyde diethyl acetal in a suitable organic solvent.

-

Add an aqueous solution of hydrochloric acid to the reaction mixture.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phosphonoacetaldehyde.

-

Purification of the product can be achieved by column chromatography on silica (B1680970) gel.

Biological Significance and Metabolic Pathways

Phosphonoacetaldehyde is a central intermediate in the metabolism of phosphonates. It is involved in both the biosynthesis of phosphonate-containing natural products and the degradation of compounds like 2-aminoethylphosphonate (2-AEP).[4][7]

Biosynthesis of Phosphonoacetaldehyde

The formation of the C-P bond is a key step in phosphonate biosynthesis and is initiated by the enzymatic rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (P-Pyr) by the enzyme PEP phosphomutase. Phosphonopyruvate is then decarboxylated by phosphonopyruvate decarboxylase to yield phosphonoacetaldehyde.

Degradation Pathways of Phosphonoacetaldehyde

Phosphonoacetaldehyde can be metabolized through several enzymatic pathways, primarily leading to the release of inorganic phosphate, which can be utilized by the organism.

-

Hydrolysis to Acetaldehyde and Phosphate: Phosphonoacetaldehyde hydrolase (also known as phosphonatase) catalyzes the direct cleavage of the C-P bond, producing acetaldehyde and inorganic phosphate.[8]

-

Oxidation to Phosphonoacetate: Phosphonoacetaldehyde dehydrogenase oxidizes phosphonoacetaldehyde to phosphonoacetate, which is then hydrolyzed by phosphonoacetate hydrolase to acetate (B1210297) and inorganic phosphate.[7]

Experimental Protocols for Enzymatic Assays

The activity of enzymes that metabolize phosphonoacetaldehyde can be determined by monitoring the consumption of the substrate or the formation of products.

Phosphonoacetaldehyde Dehydrogenase Assay

This assay measures the activity of phosphonoacetaldehyde dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

Magnesium sulfate (MgSO₄, 10 mM)

-

NAD⁺ (at a saturating concentration)

-

Phosphonoacetaldehyde (substrate, various concentrations)

-

Purified phosphonoacetaldehyde dehydrogenase enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgSO₄, and NAD⁺.

-

Add the purified enzyme to the reaction mixture and incubate for 5 minutes at 30 °C to allow for temperature equilibration.

-

Initiate the reaction by adding phosphonoacetaldehyde.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine Michaelis-Menten kinetic parameters (Kₘ and k꜀ₐₜ), vary the concentration of phosphonoacetaldehyde while keeping the NAD⁺ concentration saturating.

Phosphonoacetaldehyde Hydrolase (Phosphonatase) Assay

The activity of phosphonoacetaldehyde hydrolase can be determined by measuring the release of inorganic phosphate. A common method is the colorimetric determination of phosphate using a malachite green-based reagent.

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Phosphonoacetaldehyde (substrate)

-

Purified phosphonoacetaldehyde hydrolase enzyme

-

Malachite green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

-

Citrate (B86180) solution (to stop the reaction)

-

Phosphate standard solution (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing Tris-HCl buffer and phosphonoacetaldehyde in separate tubes.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37 °C).

-

Initiate the reaction by adding the purified enzyme to each tube.

-

At specific time points, stop the reaction by adding the citrate solution.

-

Add the malachite green reagent to each tube and incubate at room temperature to allow for color development.

-

Measure the absorbance of the solution at a wavelength of approximately 620-660 nm.

-

Create a standard curve using known concentrations of the phosphate standard.

-

Determine the amount of phosphate released in each reaction from the standard curve and calculate the enzyme activity.

Applications in Drug Discovery and Research

The unique structure and metabolic role of phosphonoacetaldehyde and its derivatives make them interesting targets and tools for drug discovery and biochemical research.

-

Enzyme Inhibitors: As a substrate mimic, phosphonoacetaldehyde and its analogs can be designed as inhibitors of enzymes involved in phosphonate metabolism or other related pathways.

-

Drug Development: The phosphonate group is a key feature in several approved drugs. Understanding the metabolism of simple phosphonates like phosphonoacetaldehyde can inform the design of more complex phosphonate-based therapeutics with improved pharmacokinetic and pharmacodynamic properties.

-

Biochemical Probes: Radiolabeled phosphonoacetaldehyde is a valuable tool for studying the mechanisms of enzymes involved in C-P bond cleavage and formation.[9]

Conclusion

Phosphonoacetaldehyde is a fundamentally important molecule at the crossroads of phosphonate metabolism. Its chemistry and biology are subjects of ongoing research with implications for understanding microbial physiology, enzyme mechanisms, and the development of novel therapeutic agents. This technical guide has provided a consolidated resource of its known properties and associated experimental methodologies to aid researchers in this field. Further investigation into its detailed spectroscopic characterization and chemical stability will continue to enhance our understanding of this pivotal biomolecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYLPHOSPHONIC ACID | 6779-09-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Structure and function of phosphonoacetaldehyde dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

The Central Role of Phosphonoacetaldehyde in Phosphonate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates are a unique class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This bond imparts significant resistance to chemical and enzymatic hydrolysis, making phosphonate-containing molecules valuable as antibiotics, herbicides, and therapeutic agents. The biosynthesis of these compounds across various organisms converges on a key intermediate: phosphonoacetaldehyde. This technical guide provides an in-depth exploration of the enzymatic pathways leading to and from phosphonoacetaldehyde, offering detailed experimental protocols, quantitative kinetic data for key enzymes, and visual representations of the biochemical processes involved. Understanding the intricacies of phosphonoacetaldehyde metabolism is paramount for the targeted design of novel phosphonate-based drugs and biotechnological applications.

Core Biosynthetic Pathway: From Phosphoenolpyruvate (B93156) to Phosphonoacetaldehyde

The formation of the C-P bond is the defining step in phosphonate (B1237965) biosynthesis and is universally initiated by the enzymatic rearrangement of a central metabolite, phosphoenolpyruvate (PEP). This core pathway involves two critical enzymes: PEP mutase and phosphonopyruvate (B1221233) decarboxylase, which together generate phosphonoacetaldehyde.

Phosphoenolpyruvate Mutase (PepM)

Phosphoenolpyruvate mutase (EC 5.4.2.9) catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (PnPy), establishing the C-P bond.[1] This reaction is thermodynamically unfavorable, with the equilibrium favoring PEP.[2]

Phosphonopyruvate Decarboxylase (Ppd)

To overcome the unfavorable equilibrium of the PepM reaction, the pathway is driven forward by the essentially irreversible decarboxylation of phosphonopyruvate. This reaction is catalyzed by phosphonopyruvate decarboxylase (EC 4.1.1.82), which converts phosphonopyruvate to phosphonoacetaldehyde and carbon dioxide.[3] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme is a key control point in the biosynthesis of numerous phosphonate natural products.

Fates of Phosphonoacetaldehyde: Branching Pathways

Phosphonoacetaldehyde serves as a critical branchpoint intermediate, leading to the synthesis of a diverse array of phosphonate natural products. Two of the most significant pathways involve its conversion to 2-aminoethylphosphonate (AEP) and 2-hydroxyethylphosphonate (HEP).

2-Aminoethylphosphonate (AEP) Biosynthesis

The biosynthesis of AEP, a fundamental building block for phosphonolipids and phosphonoproteins, is primarily accomplished through a transamination reaction.

-

2-Aminoethylphosphonate—pyruvate (B1213749) transaminase (AEP transaminase) (EC 2.6.1.37): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the transfer of an amino group from an amino donor, typically L-alanine or L-glutamate, to phosphonoacetaldehyde, yielding 2-aminoethylphosphonate and a keto-acid.[4]

2-Hydroxyethylphosphonate (HEP) Biosynthesis

The reduction of phosphonoacetaldehyde leads to the formation of 2-hydroxyethylphosphonate, a precursor in the biosynthesis of phosphonate antibiotics like fosfomycin.

-

Phosphonoacetaldehyde reductase (NADH) (EC 1.1.1.309): This enzyme utilizes NADH to reduce the aldehyde group of phosphonoacetaldehyde to a hydroxyl group, forming 2-hydroxyethylphosphonate.

Quantitative Data Presentation

The kinetic parameters of the key enzymes in the phosphonoacetaldehyde-centric biosynthetic pathways are summarized below. These values are essential for understanding the efficiency and regulation of phosphonate production and for the development of enzyme inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Phosphoenolpyruvate Mutase | Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | [1] |

| Tetrahymena pyriformis | Phosphoenolpyruvate | 770 | 5 | [5] | |

| Phosphonopyruvate | 3.5 | 100 | [5] | ||

| Phosphonopyruvate Decarboxylase | Bacteroides fragilis | Phosphonopyruvate | 3.2 | 10.2 | |

| Thiamine Pyrophosphate | 13 | - | |||

| Mg(II) | 82 | - | |||

| Mn(II) | 13 | - | |||

| Ca(II) | 78 | - | |||

| 2-Aminoethylphosphonate Transaminase | Salmonella enterica | 2-Aminoethylphosphonate | 1000-10000 (varied with pyruvate) | 7 | [6] |

| Pyruvate | 100-5000 (varied with AEP) | 7 | [6] | ||

| Phosphonoacetaldehyde | 40-1000 (varied with L-Ala) | 9 | [6] | ||

| L-Alanine | 200-10000 (varied with P-Ald) | 9 | [6] |

Experimental Protocols

Detailed methodologies for the characterization of enzymes involved in phosphonoacetaldehyde metabolism are crucial for reproducible research. Below are representative protocols for key experimental procedures.

Cloning, Expression, and Purification of Phosphonate Biosynthetic Enzymes

This protocol describes a general workflow for obtaining purified recombinant enzymes for subsequent characterization.

Methodology:

-

Gene Amplification: The gene of interest (e.g., pepM, ppd) is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR) with gene-specific primers.

-

Vector Preparation: An appropriate expression vector (e.g., pET series) is digested with restriction enzymes corresponding to sites engineered into the PCR primers.

-

Ligation: The purified PCR product is ligated into the linearized expression vector.

-

Transformation: The ligation mixture is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: Cells are harvested, lysed, and the recombinant protein is purified from the cell-free extract, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Activity Assays

1. Phosphoenolpyruvate Mutase Assay (Coupled Spectrophotometric Assay)

This assay measures the formation of PEP from phosphonopyruvate by coupling the reaction to pyruvate kinase and lactate (B86563) dehydrogenase.[7]

-

Principle: The PEP produced by PepM is converted to pyruvate by pyruvate kinase, with the concomitant conversion of ADP to ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reaction Mixture:

-

50 mM HEPES buffer, pH 7.5

-

5 mM MgCl2

-

1 mM ADP

-

0.2 mM NADH

-

10 units/mL pyruvate kinase

-

10 units/mL lactate dehydrogenase

-

Varying concentrations of phosphonopyruvate

-

-

Procedure:

-

Combine all reaction components except the enzyme in a cuvette and incubate at 25°C.

-

Initiate the reaction by adding a known amount of purified PEP mutase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial velocity from the linear portion of the curve.

-

2. Phosphonopyruvate Decarboxylase Assay (Coupled Spectrophotometric Assay)

The activity of Ppd can be assayed by coupling the production of phosphonoacetaldehyde to phosphonoacetaldehyde hydrolase and alcohol dehydrogenase.

-

Principle: Phosphonoacetaldehyde produced by Ppd is cleaved by phosphonoacetaldehyde hydrolase to acetaldehyde (B116499) and inorganic phosphate. The acetaldehyde is then reduced by alcohol dehydrogenase, leading to the oxidation of NADH, which is monitored at 340 nm.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer, pH 7.5

-

5 mM MgCl2

-

1 mM Thiamine pyrophosphate

-

0.2 mM NADH

-

10 units/mL phosphonoacetaldehyde hydrolase

-

10 units/mL alcohol dehydrogenase

-

Varying concentrations of phosphonopyruvate

-

-

Procedure:

-

Assemble the reaction mixture without the enzyme in a cuvette.

-

Start the reaction by adding phosphonopyruvate decarboxylase.

-

Record the change in absorbance at 340 nm.

-

3. 2-Aminoethylphosphonate Transaminase Assay (Coupled Spectrophotometric Assay)

This assay measures the formation of phosphonoacetaldehyde from AEP.[6]

-

Principle: The phosphonoacetaldehyde formed is a substrate for phosphonatase, which produces acetaldehyde. Acetaldehyde is then reduced by alcohol dehydrogenase, coupled to the oxidation of NADH.

-

Reaction Mixture (for P-Ald formation):

-

50 mM TRICINE buffer, pH 8.5

-

5 mM MgCl2

-

0.5 mM NADH

-

100 µM Pyridoxal 5'-phosphate

-

10 units/mL alcohol dehydrogenase

-

2 units/mL phosphonatase

-

Varying concentrations of AEP and a fixed concentration of pyruvate (or vice versa).

-

-

Procedure:

-

Combine all reagents except the transaminase in a cuvette.

-

Initiate the reaction by adding AEP transaminase.

-

Monitor the decrease in absorbance at 340 nm.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool for probing the function of specific amino acid residues in an enzyme's active site. The QuikChange™ method is a common approach.

Methodology:

-

Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers. This results in the synthesis of a new plasmid containing the desired mutation.

-

Template Digestion: The parental, methylated DNA template is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, unmethylated mutant plasmid remains intact.

-

Transformation and Sequencing: The DpnI-treated DNA is transformed into competent E. coli. The resulting colonies are screened, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.

Conclusion and Future Directions

Phosphonoacetaldehyde is unequivocally a cornerstone of phosphonate biosynthesis. The enzymatic machinery responsible for its production and subsequent conversion provides a rich area for scientific inquiry and therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to dissect these pathways further. Future research in this field will likely focus on the discovery of novel phosphonate natural products through genome mining, the elucidation of the three-dimensional structures of key enzymes to guide rational drug design, and the engineering of these biosynthetic pathways for the production of novel phosphonate compounds with enhanced biological activities. A thorough understanding of the role of phosphonoacetaldehyde will continue to be a critical driver of innovation in the development of new pharmaceuticals and agrochemicals.

References

- 1. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. 2-aminoethylphosphonate—pyruvate transaminase - Wikipedia [en.wikipedia.org]

- 5. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 2-Aminoethylphosphonate-Specific Transaminase of the 2-Aminoethylphosphonate Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Whitepaper: Phosphonoacetaldehyde as a Key Intermediate in 2-Aminoethylphosphonate Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the microbial degradation of 2-aminoethylphosphonate (2-AEP), focusing on the pivotal role of phosphonoacetaldehyde as a central metabolic intermediate. It consolidates enzymatic data, outlines key catabolic pathways, and details relevant experimental methodologies.

Abstract

Phosphonates, characterized by a highly stable carbon-phosphorus (C-P) bond, are integral components of the global phosphorus cycle, with 2-aminoethylphosphonate (2-AEP) being one of the most abundant biogenic phosphonates.[1][2] Microbial catabolism is the primary mechanism for mineralizing these compounds, making the enzymes in these pathways critical for nutrient cycling and potential targets for antimicrobial development.[1] Central to the degradation of 2-AEP is the formation of phosphonoacetaldehyde, a key intermediate that stands at a metabolic crossroads. This intermediate is generated via the action of 2-AEP transaminase and can be subsequently channeled into two primary enzymatic pathways: a hydrolytic route yielding acetaldehyde (B116499) and inorganic phosphate (B84403), or a dehydrogenase route producing phosphonoacetate.[3][4][5] This guide synthesizes the current understanding of these pathways, presents quantitative enzymatic data, and describes the core experimental protocols used in their characterization.

The Primary Degradation Pathway: From 2-AEP to Acetaldehyde

The most widespread pathway for 2-AEP mineralization involves a two-step enzymatic cascade where phosphonoacetaldehyde is an essential, albeit transient, intermediate.[5][6][7]

Step 1: Generation of Phosphonoacetaldehyde by 2-AEP Transaminase (PhnW)

The initial step in 2-AEP catabolism is a reversible transamination reaction catalyzed by 2-aminoethylphosphonate:pyruvate (B1213749) aminotransferase (AEPT), the product of the phnW gene.[1][8] This enzyme transfers the amino group from 2-AEP to pyruvate, yielding the key intermediate phosphonoacetaldehyde (P-Ald) and L-alanine.[1][2] The reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), a common feature of aminotransferases.[1][2] The enzyme from Salmonella enterica serovar Typhimurium has been well-characterized and serves as a model for this class. It functions as a homodimer with a 40-kDa subunit and exhibits a high degree of substrate specificity, underscoring its dedicated role in phosphonate (B1237965) metabolism.[1]

Table 1: Steady-State Kinetic Parameters for S. Typhimurium 2-AEP Transaminase (PhnW) [1]

| Parameter | Value | Conditions |

|---|---|---|

| pH Optimum | 8.5 | - |

| Keq | 0.5 | pH 8.5 |

| kcat (forward) | 7 s⁻¹ | pH 8.5 |

| kcat (reverse) | 9 s⁻¹ | pH 8.5 |

| Km (2-AEP) | 1.11 ± 0.03 mM | pH 8.5 |

| Km (Pyruvate) | 0.15 ± 0.02 mM | pH 8.5 |

| Km (Phosphonoacetaldehyde) | 0.09 ± 0.01 mM | pH 8.5 |

| Km (L-Alanine) | 1.4 ± 0.03 mM | pH 8.5 |

Step 2: C-P Bond Cleavage by Phosphonoacetaldehyde Hydrolase (PhnX)

The phosphonoacetaldehyde generated by PhnW is subsequently catabolized by phosphonoacetaldehyde hydrolase (also known as phosphonatase), the product of the phnX gene.[3][9] This enzyme catalyzes the hydrolytic cleavage of the C-P bond to produce acetaldehyde and inorganic phosphate (Pi), completing the mineralization process.[10][11] The mechanism of PhnX is a well-established example of Schiff base catalysis.[3][10][12] An active site lysine (B10760008) residue forms a Schiff base with the aldehyde group of the substrate, which activates the C-P bond for subsequent cleavage.[3][10][11] Studies involving site-directed mutagenesis have confirmed the critical roles of specific lysine and aspartate residues in the catalytic cycle.[10][11]

Alternative Fates of Phosphonoacetaldehyde

While the PhnW-PhnX pathway is a primary route for 2-AEP degradation, phosphonoacetaldehyde can also be shunted into an alternative oxidative pathway, particularly in organisms lacking phosphonatase, such as Sinorhizobium meliloti.[4][5]

The Dehydrogenase Pathway (PhnY-PhnA)

In this alternative route, phosphonoacetaldehyde is first oxidized to phosphonoacetate (PnA) by the NAD⁺-dependent phosphonoacetaldehyde dehydrogenase (PhnY).[4][5] This step is critical as it establishes phosphonoacetate as a biogenic phosphonate.[4] The resulting phosphonoacetate is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to yield acetate (B1210297) and inorganic phosphate.[4][5] This pathway effectively provides an alternative means to cleave the C-P bond and assimilate phosphorus.[4]

Table 2: Kinetic Parameters for S. meliloti Phosphonoacetaldehyde Dehydrogenase (PhnY) [4]

| Parameter | Value |

|---|---|

| kcat | 2.2 ± 0.1 s⁻¹ |

| Km (Phosphonoacetaldehyde) | 3.2 ± 0.7 µM |

| Cofactor | NAD⁺ |

Integrated View of Phosphonoacetaldehyde Metabolism

Phosphonoacetaldehyde's position as a branch-point intermediate is crucial for the metabolic flexibility of microorganisms. The presence or absence of the phnX or phnY genes in a given organism's genome dictates the route of 2-AEP-derived phosphorus and carbon assimilation.[3] Furthermore, other, less common degradative pathways can also converge on this central intermediate. For example, the enzyme (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA) can convert its substrate into phosphonoacetaldehyde, thereby funneling it into the PhnX-mediated hydrolytic pathway.[6][7]

Experimental Protocols and Methodologies

The characterization of the 2-AEP degradation pathway relies on a combination of biochemical, analytical, and structural biology techniques.

General Workflow for Enzyme Characterization

A typical experimental workflow involves cloning the gene of interest (e.g., phnW, phnX, phnY), overexpressing the recombinant protein in a host like E. coli, and purifying it to homogeneity. The purified enzyme is then subjected to a battery of tests to determine its kinetic properties, substrate specificity, and structure.

Protocol: Kinetic Assay for 2-AEP Transaminase (PhnW)

The activity of PhnW can be continuously monitored using a coupled-enzyme spectrophotometric assay. The production of pyruvate in the reverse reaction (L-alanine + phosphonoacetaldehyde) is coupled to the lactate (B86563) dehydrogenase (LDH) reaction. LDH catalyzes the oxidation of NADH to NAD⁺ while reducing pyruvate to lactate. The rate of reaction is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Reaction Mixture: Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.5) containing known concentrations of L-alanine, phosphonoacetaldehyde, NADH, and a surplus of lactate dehydrogenase.

-

Initiation: The reaction is initiated by adding a small volume of purified PhnW enzyme.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculation: The initial velocity is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6,220 M⁻¹cm⁻¹). Kinetic parameters (Km, Vmax) are determined by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol: Quantification of Acetaldehyde via Derivatization-HPLC

Due to its high volatility, direct quantification of acetaldehyde in aqueous samples is challenging. A reliable method involves immediate derivatization followed by High-Performance Liquid Chromatography (HPLC).[13][14]

-

Sample Preparation: At desired time points, an aliquot of the enzymatic reaction mixture is quenched, typically by adding acid.

-

Derivatization: The sample is immediately mixed with a solution of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) in an acidic acetonitrile (B52724) solution.[13] 2,4-DNPH reacts with the carbonyl group of acetaldehyde in a 1:1 ratio to form a stable, non-volatile hydrazone derivative (acetaldehyde-2,4-DNPH).[13][14]

-

HPLC Analysis: The derivatized sample is injected onto a reverse-phase HPLC column (e.g., C18). The acetaldehyde-2,4-DNPH product is separated from other components and detected using a UV detector, typically at 254 nm.[14]

-

Quantification: The concentration of acetaldehyde in the original sample is determined by comparing the peak area of the derivative to a standard curve generated using known concentrations of derivatized acetaldehyde standards.[14]

Conclusion and Future Directions

Phosphonoacetaldehyde is unequivocally a cornerstone of microbial 2-AEP metabolism. Its role as a metabolic hub allows organisms to adapt their degradative strategies based on their enzymatic repertoire and environmental conditions. The enzymes responsible for its production and consumption—PhnW, PhnX, and PhnY—represent exquisitely evolved catalysts for breaking the recalcitrant C-P bond.

For researchers in drug development, the enzymes of this pathway, particularly in pathogenic bacteria, present potential targets for novel antimicrobial agents.[1] Inhibiting the ability of a pathogen to scavenge phosphorus from environmental phosphonates could represent a viable strategy to limit its growth and persistence. Further research into the structural and mechanistic details of these enzymes will be crucial for the rational design of potent and specific inhibitors. Additionally, a deeper understanding of these pathways can inform applications in bioremediation and biotechnology, harnessing the power of microbes to break down organophosphorus compounds.

References

- 1. The 2-Aminoethylphosphonate-Specific Transaminase of the 2-Aminoethylphosphonate Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]

- 4. Structure and function of phosphonoacetaldehyde dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-aminoethylphosphonate—pyruvate transaminase - Wikipedia [en.wikipedia.org]

- 9. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Insights into the mechanism of catalysis by the P-C bond-cleaving enzyme phosphonoacetaldehyde hydrolase derived from gene sequence analysis and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]

- 14. protocols.io [protocols.io]

The Genesis of a Vital Bond: A Technical Guide to Phosphonoacetaldehyde and the Dawn of Carbon-Phosphorus Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-phosphorus (C-P) bond, a cornerstone of a unique class of natural products known as phosphonates, represents a fascinating area of biochemistry with profound implications for drug development and biotechnology. This in-depth technical guide delves into the origin of this bond, focusing on the biosynthesis of a key intermediate, phosphonoacetaldehyde. We will explore the enzymatic machinery responsible for this remarkable transformation, provide detailed experimental protocols for their study, and present a comprehensive analysis of their quantitative data. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore and exploit the vast potential of phosphonate (B1237965) biochemistry.

Introduction: The Significance of the Carbon-Phosphorus Bond

The C-P bond's inherent stability to chemical and enzymatic hydrolysis, in stark contrast to the labile P-O bond of phosphates, confers unique properties to phosphonate-containing molecules.[1] This stability makes them excellent mimics of biological phosphates and carboxylates, enabling them to act as potent enzyme inhibitors.[2] Consequently, phosphonates have emerged as a promising class of compounds in medicine, agriculture, and industry, with applications ranging from antibiotics and herbicides to antiviral drugs and agents for treating osteoporosis.[2][3]

The biosynthesis of virtually all known phosphonates initiates with the formation of a C-P bond through an intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy).[4][5] This pivotal reaction is followed by a crucial decarboxylation step, yielding phosphonoacetaldehyde, a central precursor for a diverse array of phosphonate natural products.[4][5] Understanding the enzymes that catalyze these initial steps is paramount for harnessing the biosynthetic potential of phosphonates for therapeutic and biotechnological applications.

The Biosynthetic Pathway of Phosphonoacetaldehyde: A Two-Step Enzymatic Cascade

The formation of phosphonoacetaldehyde from the glycolytic intermediate phosphoenolpyruvate is a thermodynamically challenging process that nature has elegantly solved through a two-enzyme pathway.

The Genesis of the C-P Bond: Phosphoenolpyruvate Mutase (PepM)

The first and most critical step is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (PnPy), catalyzed by the enzyme phosphoenolpyruvate mutase (PepM) (EC 5.4.2.9).[6] This reaction is remarkable as it breaks a stable P-O bond and forms a new, energetically less favorable C-P bond.[6] The equilibrium of this reaction strongly favors the substrate, PEP.[6]

Figure 1: Catalytic Mechanism of Phosphoenolpyruvate Mutase (PepM)

The Driving Force: Phosphonopyruvate Decarboxylase (Ppd)

To overcome the unfavorable equilibrium of the PepM reaction, the pathway employs a second enzyme, phosphonopyruvate decarboxylase (Ppd) (EC 4.1.1.82).[7] Ppd catalyzes the irreversible decarboxylation of phosphonopyruvate to phosphonoacetaldehyde and carbon dioxide.[7][8] This highly exergonic reaction effectively pulls the preceding PepM-catalyzed reaction forward by rapidly consuming its product, PnPy, in accordance with Le Chatelier's principle.[6]

Figure 2: Catalytic Mechanism of Phosphonopyruvate Decarboxylase (Ppd)

Quantitative Analysis of Key Enzymes

The kinetic parameters of PepM and Ppd have been characterized from various organisms, providing valuable insights into their catalytic efficiency and substrate specificity. A summary of these parameters is presented below for comparative analysis.

Table 1: Kinetic Parameters of Phosphoenolpyruvate Mutase (PepM)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | [9] |

| Mytilus edulis | Phosphonopyruvate | - | 34 | [10] |

| Tetrahymena pyriformis | Phosphoenolpyruvate | 770 | 5 | [5] |

Table 2: Kinetic Parameters of Phosphonopyruvate Decarboxylase (Ppd)

| Organism | Substrate | Km (µM) | kcat (s-1) | Cofactors | Reference |

| Bacteroides fragilis | Phosphonopyruvate | 3.2 ± 0.2 | 10.2 ± 0.3 | Thiamine (B1217682) pyrophosphate, Mg2+, Mn2+, Ca2+ | [4][8] |

| Streptomyces viridochromogenes | Phosphonopyruvate | - | - | Thiamine pyrophosphate, Mg2+ | [3] |

Experimental Protocols

This section provides detailed methodologies for the cloning, expression, purification, and kinetic analysis of PepM and Ppd, as well as analytical techniques for the detection of key metabolites.

Cloning, Expression, and Purification of PepM and Ppd

Objective: To obtain highly pure and active recombinant PepM and Ppd for in vitro studies.

Workflow:

Figure 3: General Workflow for Recombinant Enzyme Production

Methodology:

-

Gene Amplification: The genes encoding PepM and Ppd can be amplified from the genomic DNA of the desired organism using polymerase chain reaction (PCR).[4][11] Primers should be designed to introduce appropriate restriction sites for cloning into an expression vector.

-

Cloning: The amplified gene is then ligated into a suitable expression vector, such as the pET series, which often incorporates an affinity tag (e.g., His-tag) for simplified purification.[4][11] The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).[4][11]

-

Protein Expression: The transformed E. coli cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).[4][11]

-

Cell Lysis and Purification: The cells are harvested, resuspended in a lysis buffer, and lysed by sonication or other appropriate methods. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[4] Protein purity is assessed by SDS-PAGE.

Enzyme Assays

Principle: A coupled-enzyme assay is commonly used to monitor the formation of phosphonopyruvate. In this assay, the PnPy produced by PepM is decarboxylated by an excess of Ppd, and the resulting CO2 can be measured. Alternatively, a more direct but less continuous assay involves quenching the reaction and analyzing the formation of PnPy by methods such as ³¹P NMR.

Coupled Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.5), MgCl₂, MnCl₂, phosphoenolpyruvate, and an excess of purified Ppd.

-

Initiation: Start the reaction by adding a known amount of purified PepM.

-

Detection: The production of CO₂ can be monitored using a CO₂-linked spectrophotometric assay where the consumption of NADH is measured at 340 nm.[12] This involves coupling the Ppd reaction to phosphoenolpyruvate carboxylase and malate (B86768) dehydrogenase.[12][13]

-

Kinetic Analysis: Determine the initial reaction velocities at varying substrate concentrations to calculate Km and kcat values by fitting the data to the Michaelis-Menten equation.

Principle: The activity of Ppd can be measured by monitoring the consumption of the substrate phosphonopyruvate or the formation of the product phosphonoacetaldehyde. A common method is a coupled spectrophotometric assay where the decarboxylation is linked to the reduction of a chromophore.

Coupled Assay Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM K⁺HEPES, pH 7.5), MgCl₂, MnCl₂, thiamine pyrophosphate (TPP), and phosphonopyruvate.[4]

-

Coupling Enzyme: For a continuous assay, the formation of phosphonoacetaldehyde can be coupled to an NADH-dependent reductase, and the oxidation of NADH is monitored at 340 nm.

-

Initiation: Initiate the reaction by adding a known amount of purified Ppd.

-

Kinetic Analysis: As with the PepM assay, determine the initial velocities at different phosphonopyruvate concentrations to calculate the kinetic parameters.

Analytical Methods

Principle: ³¹P NMR is a powerful, non-destructive technique for the specific detection and quantification of phosphorus-containing compounds, including phosphonates.[14][15] The distinct chemical shifts of different phosphorus species allow for their unambiguous identification and quantification.

Protocol:

-

Sample Preparation: Prepare the sample by dissolving it in a suitable solvent (e.g., D₂O for locking) and adding an internal standard with a known concentration and a distinct ³¹P chemical shift (e.g., methylphosphonic acid).[14][15]

-

Data Acquisition: Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer.[16] Key parameters include pulse width, acquisition time, and relaxation delay.[16]

-

Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated based on the relative integrals and the known concentration of the internal standard.[14][15]

Principle: HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds in a mixture. For phosphonoacetaldehyde and other aldehydes, derivatization is often employed to enhance detection.

Protocol for Aldehyde Detection (via DNPH derivatization):

-

Derivatization: React the sample containing phosphonoacetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative.[17][18]

-

Separation: Separate the DNPH derivatives using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).[18]

-

Detection: Detect the derivatives using a UV detector at a wavelength where the DNPH moiety absorbs strongly (e.g., 360 nm).[17]

-

Quantification: Quantify the amount of phosphonoacetaldehyde by comparing the peak area to a standard curve prepared with known concentrations of the derivatized standard.

Principle: These assays are based on the reaction of orthophosphate with a chromogenic reagent to produce a colored complex that can be quantified spectrophotometrically. This is useful for measuring phosphate (B84403) released from phosphonates after enzymatic or chemical cleavage of the C-P bond.

Malachite Green Assay Protocol:

-

Sample Preparation: Prepare the sample, which may require a digestion step to convert phosphonates to orthophosphate.

-

Reaction: Add a malachite green-molybdate reagent to the sample.[19] In the presence of phosphate, a stable green complex is formed.[19]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., ~650 nm) using a spectrophotometer or microplate reader.[19]

-

Quantification: Determine the phosphate concentration by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Implications for Drug Development and Future Perspectives

The enzymes of the phosphonoacetaldehyde biosynthetic pathway, particularly PepM and Ppd, represent attractive targets for the development of novel antimicrobial agents. Inhibitors of these enzymes could disrupt the production of essential phosphonate-containing metabolites in pathogenic microorganisms.[3] Furthermore, a thorough understanding of this pathway opens up avenues for metabolic engineering and synthetic biology approaches to produce novel phosphonate compounds with tailored therapeutic properties.

The methodologies outlined in this guide provide a robust framework for researchers to investigate the fascinating world of C-P bond formation. Future research in this area will likely focus on the discovery of new phosphonate biosynthetic pathways, the characterization of novel enzymes with unique catalytic mechanisms, and the engineering of these systems for the production of next-generation phosphonate-based drugs and biotechnological tools. The origin of the carbon-phosphorus bond, once a biochemical curiosity, is now a frontier of scientific discovery with the potential to yield significant advancements in medicine and beyond.

References

- 1. Kinetic Analysis of Horizontal Plyometric Exercise Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. The phosphonopyruvate decarboxylase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]

- 7. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphonate biosynthesis: molecular cloning of the gene for phosphoenolpyruvate mutase from Tetrahymena pyriformis and overexpression of the gene product in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. DSpace [researcharchive.lincoln.ac.nz]

- 17. epa.gov [epa.gov]

- 18. ijcpa.in [ijcpa.in]

- 19. Phosphate Assay Kit (Colorimetric) (ab65622/K410-500) | Abcam [abcam.com]

A Technical Guide to the Biosynthetic Pathway from Phosphoenolpyruvate to Phosphonoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core biosynthetic pathway responsible for the formation of phosphonoacetaldehyde from the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP). This two-step enzymatic cascade is the foundational route for the biosynthesis of all major phosphonate (B1237965) natural products, a class of compounds with significant biological activities, including antibiotics, herbicides, and antiviral agents. Understanding the intricacies of this pathway, its constituent enzymes, and the methodologies to study them is critical for exploiting it as a target for novel drug development.

The Core Biosynthetic Pathway: An Overview

The conversion of phosphoenolpyruvate (PEP) to phosphonoacetaldehyde (PnAA) is a fundamental biochemical transformation that establishes the characteristic carbon-phosphorus (C-P) bond of natural phosphonates. This process is catalyzed by two key enzymes: Phosphoenolpyruvate Mutase (PEP mutase) and Phosphonopyruvate (B1221233) Decarboxylase (PpdC).

The first reaction, the intramolecular rearrangement of PEP to 3-phosphonopyruvate (B1263368) (PPR), is a thermodynamically unfavorable but crucial step.[1][2] The equilibrium of this reaction heavily favors the substrate, PEP.[3] To overcome this thermodynamic barrier, the pathway immediately channels the product, PPR, into a highly exergonic decarboxylation reaction.[1][4] This second step, catalyzed by PpdC, is essentially irreversible and serves as the thermodynamic driving force for the entire pathway, pulling the initial mutase reaction forward in accordance with Le Chatelier's principle.[1]

Step 1: Phosphoenolpyruvate Mutase (EC 5.4.2.9)

PEP mutase catalyzes the unique isomerization of phosphoenolpyruvate to 3-phosphonopyruvate, forming the C-P bond.[5][6] This reaction involves the transfer of the phosphoryl group from the C2 oxygen of PEP to its C3 carbon.[5][7] The enzyme belongs to the isomerase family, specifically phosphotransferases (phosphomutases).[1]

-

Mechanism: The catalytic mechanism is thought to be dissociative, involving a magnesium ion (Mg²⁺) cofactor.[1][8] The reaction proceeds through the dissociation of the phosphorus from the oxygen at C2, followed by a nucleophilic attack on the phosphorus by C3.[1] While an associative, double-displacement pathway involving a phosphoenzyme intermediate was initially considered, mutagenesis studies suggest a dissociative mechanism is more likely.[7][9] Key active site residues, such as Asp58 in the Mytilus edulis enzyme, are critical for catalysis, likely by activating the phosphate (B84403) group for dissociation.[8][9]

-

Structure: X-ray crystallography of PEP mutase from the blue mussel, Mytilus edulis, reveals a homotetrameric enzyme where each subunit consists of a TIM barrel fold (eight parallel beta strands).[1]

Step 2: Phosphonopyruvate Decarboxylase (EC 4.1.1.82)

Phosphonopyruvate decarboxylase catalyzes the irreversible decarboxylation of 3-phosphonopyruvate to produce 2-phosphonoacetaldehyde and carbon dioxide.[10][11] This enzyme is a member of the lyase family and is crucial for driving the biosynthesis of phosphonates.[10]

-

Mechanism & Cofactors: PpdC requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal ion, typically Mg²⁺, as cofactors for its activity.[11][12][13] It belongs to the α-ketoacid decarboxylase family, and its mechanism is consistent with other TPP-dependent enzymes, involving the formation of a covalent intermediate with the TPP cofactor to facilitate decarboxylation.[12]

-

Significance: The highly favorable nature of this decarboxylation step provides the necessary thermodynamic pull for the preceding PEP mutase reaction, which would otherwise not proceed significantly in the forward direction.[1][11]

Quantitative Data Summary

The kinetic parameters of the pathway's enzymes have been characterized in several organisms. This data is essential for understanding the efficiency of the pathway and for designing inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Ki (µM) | Cofactor Km (µM) | Reference(s) |

| PEP Mutase | Trypanosoma cruzi | Phosphonopyruvate | 8 (app) | 12 | N/A | Mg²⁺ (S₀.₅ = 0.4) | [14] |

| Phosphonopyruvate Decarboxylase | Bacteroides fragilis | Phosphonopyruvate | 3.2 ± 0.2 | 10.2 ± 0.3 | 15 ± 2 (PnAA) | TPP: 13 ± 2Mg²⁺: 82 ± 8Mn²⁺: 13 ± 1Ca²⁺: 78 ± 6 | [12] |

N/A: Not Available

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for research and drug screening. Below are detailed protocols for assaying PEP mutase and phosphonopyruvate decarboxylase.

Coupled Spectrophotometric Assay for Phosphonopyruvate Decarboxylase (PpdC)

This protocol measures PpdC activity by quantifying the CO₂ produced. The CO₂ is utilized by a coupling enzyme system, phosphoenolpyruvate carboxylase (PEPC) and malate (B86768) dehydrogenase (MDH), leading to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[15]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES buffer, pH 7.5, containing 10 mM MgCl₂, 5 mM NaHCO₃, and 0.2 mM DTT.

-

Cofactor Solution: 10 mM Thiamine Pyrophosphate (TPP) in water.

-

Substrate Solution: 10 mM 3-Phosphonopyruvate (PPR) in water.

-

Coupling Enzyme Mix: Prepare a mix in assay buffer containing 2 mM PEP, 0.2 mM NADH, 10 units/mL Malate Dehydrogenase (MDH), and 5 units/mL Phosphoenolpyruvate Carboxylase (PEPC).

-

-

Assay Procedure:

-

Set up a UV-transparent cuvette with 850 µL of the Coupling Enzyme Mix.

-

Add 50 µL of the Cofactor Solution (final concentration 0.5 mM TPP).

-

Add 50 µL of the purified PpdC enzyme solution (or cell lysate) and mix by gentle inversion.

-

Place the cuvette in a spectrophotometer thermostatted to 37°C and monitor the baseline absorbance at 340 nm for 2-3 minutes to measure any background NADH oxidation.

-

Initiate the reaction by adding 50 µL of the Substrate Solution (final concentration 0.5 mM PPR).

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (ε for NADH at 340 nm is 6,220 M⁻¹cm⁻¹) to convert the rate into µmol of NADH oxidized per minute, which corresponds to the activity of PpdC.

-

Assay for Phosphoenolpyruvate (PEP) Mutase